

Technical Guide: Spectroscopic Profiling of 3,5,6-Trichloropyridin-2-ol

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Compound of Interest

Compound Name: 3,5,6-Trichloropyridin-2-amine

CAS No.: 1378670-79-1

Cat. No.: B1524195

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Chemical Identity & Tautomeric Context

- IUPAC Name: 3,5,6-Trichloropyridin-2-ol[2][3][4]
- CAS Registry Number: 6515-38-4[2][5]
- Molecular Formula: C
H
Cl
NO
- Molecular Weight: 198.43 g/mol [5]
- Structural Dynamics: TCP exists in a tautomeric equilibrium between the enol (pyridinol) and keto (pyridinone) forms. While the enol form is predominant in the solid state (forming centrosymmetric hydrogen-bonded dimers), the equilibrium in solution is solvent-dependent.

- Non-polar solvents (e.g., CDCl_3): Favors the pyridinol (OH) form.
- Polar aprotic solvents (e.g., DMSO-d_6): Stabilizes the pyridinone (NH/C=O) form due to hydrogen bonding capabilities.

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI, 70 eV) or GC-MS (Derivatized).

Diagnostic Isotope Patterns

The presence of three chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4, M+6). This "fingerprint" is the primary confirmation of the trichloro-motif.

Ion Species	m/z Value	Relative Abundance (Approx.) ^[6]	Origin
M	197	100%	Cl Isotopologue
M+2	199	96%	Cl Cl
M+4	201	31%	Cl Cl
M+6	203	3%	Cl

Fragmentation Pathway (EI-MS)

The fragmentation is characterized by the sequential loss of neutral small molecules (CO, Cl) and radical species.

- Molecular Ion (m/z 197): Stable aromatic core.
- Loss of CO (m/z 169): Characteristic of phenols/pyridinols (M - 28).
- Loss of Cl (m/z 162): Radical cleavage of C-Cl bond from the molecular ion.
- Pyridyl Cation (m/z 93): Deep fragmentation often seen in environmental degradation studies.

Derivatization Note (GC-MS)

For trace analysis in biological matrices (urine/plasma), TCP is often derivatized with MTBSTFA to form the tert-butyldimethylsilyl (TBDMS) ether.

- Diagnostic Ion:m/z 219 (Fragment [M - C(CH₃)₃Si(CH₃)₂])
)
]
).
- Molecular Ion (Derivatized): m/z 311 (Weak).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(favored for solubility and H-bond stabilization).

H NMR (400 MHz, DMSO-d)

Due to the high degree of substitution, the proton spectrum is extremely simple, serving as a purity check.

Shift (, ppm)	Multiplicity	Integration	Assignment	Notes
12.0 - 12.5	Broad Singlet	1H	-OH / -NH	Exchangeable. Shift varies with concentration and water content. Indicates tautomeric exchange.
8.15 - 8.25	Singlet	1H	Ar-H (C4)	The only aromatic proton. Deshielded by ortho-Cl atoms at C3 and C5.

C NMR (100 MHz, DMSO-d)

The spectrum displays 5 distinct signals. The chemical shifts reflect the electron-withdrawing nature of the three chlorine atoms.

Shift (, ppm)	Carbon Type	Assignment	Electronic Environment
158.5	Quaternary (C-O)	C2	Deshielded by Oxygen; tautomeric center.
145.2	Quaternary (C-Cl)	C6	Adjacent to Nitrogen; highly deshielded.
138.8	Methine (C-H)	C4	The only carbon bearing a proton.
120.5	Quaternary (C-Cl)	C3	Ortho to the hydroxyl group.
118.2	Quaternary (C-Cl)	C5	Meta to the hydroxyl group.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid State).

The solid-state spectrum confirms the pyridinol dimer structure.

- 3400 - 2500 cm

(Broad): O-H stretching involved in strong intermolecular hydrogen bonding (O-H...N). A "ragged" band structure often indicates dimer formation.

- 1560 - 1580 cm

: C=C / C=N ring stretching vibrations.

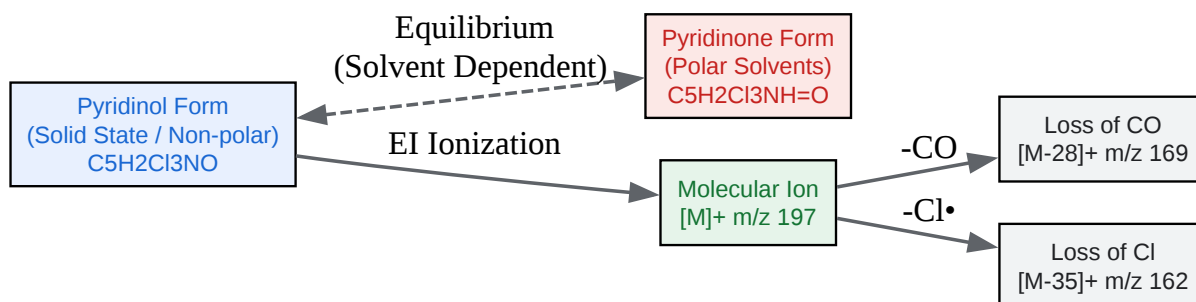
- 1250 - 1300 cm

: C-O stretching (phenolic character).

- 700 - 800 cm

: C-Cl stretching (Strong, characteristic of polychlorinated aromatics).

Visualization: Tautomerism & Fragmentation



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Caption: Logical flow of TCP tautomeric equilibrium and primary Mass Spectrometry fragmentation pathways.

Experimental Protocol: Sample Preparation

A. NMR Preparation (DMSO-d)

- Mass: Weigh ~10 mg of TCP solid.
- Solvent: Dissolve in 0.6 mL of DMSO-d (99.9% D).
 - Note: Use an amber NMR tube if storing, as chlorinated pyridines can be photosensitive over long periods.
- Acquisition:
 - ¹H: 16 scans, 1s relaxation delay.
 - ¹³C: 1024 scans minimum (quaternary carbons C2, C3, C5, C6 have long relaxation times).

B. GC-MS Derivatization (MTBSTFA Method)

Standard protocol for biological matrices (Urine/Plasma).

- Extraction: Acidify sample (pH < 2) and extract with diethyl ether.
- Dry: Evaporate solvent under N stream.
- Derivatize: Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
- Heat: Incubate at 60°C for 60 minutes.
- Analyze: Inject 1 µL into GC-MS (Splitless). Look for m/z 219.

References

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